Compound Description: This compound is a derivative of 2H-1-benzopyran and exhibits gastrointestinal motility stimulating properties. []
Relevance: This compound shares the core structure of 3,4-dihydro-2H-1-benzopyran with the target compound, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. Both compounds feature a carboxamide substituent on the benzopyran scaffold, although at different positions. []
Compound Description: This class of compounds, particularly those with a strong electron-withdrawing group at the 6-position and a pyrrolidino or piperidino group at the 4-position, show significant antihypertensive activity. They act as direct vasodilators. [, , , ]
Relevance: These compounds share the 3,4-dihydro-2H-1-benzopyran core structure with 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. The key difference lies in the substitution at the 3-position, where these analogues possess a hydroxyl group, and the target compound bears a carboxamide group. [, , , ]
3. Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] []
Compound Description: This group of rigid spirobenzopyran analogs displays high affinity for 5-HT1A receptors and potential anxiolytic effects. Notably, the dextrorotatory enantiomers exhibit higher affinity and selectivity for 5-HT1A receptors compared to their levorotatory counterparts. []
Relevance: These spirobenzopyrans, although structurally distinct from 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, are considered related due to their shared focus on the 3,4-dihydro-2H-1-benzopyran core and exploration of its pharmacological potential, particularly in relation to 5-HT1A receptor activity. []
Compound Description: AZD7371 is a selective 5-HT1A antagonist that demonstrated efficacy in inhibiting visceral pain-related visceromotor responses in rat models. Despite this preclinical finding, the compound did not show symptomatic improvement in clinical trials for irritable bowel syndrome (IBS). []
Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran core with 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. Both feature a carboxamide group on the benzopyran, albeit at different positions. []
Compound Description: This broad class of compounds has been extensively studied for its interaction with 5-HT1A receptors. Substitutions at the 3-, 5-, and 8-positions have been explored to optimize affinity and selectivity for the 5-HT1A receptor subtype. [, , ]
Relevance: This class represents the core structure of the target compound, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. The key structural difference lies in the substitution at the 3-position, with the related compounds bearing various amines and other groups while the target compound has a carboxamide moiety. [, , ]
6. 4-Amido-3,4-dihydro-2H-1-benzopyran-3-ols and 4-Amido-2H-1-benzopyrans []
Compound Description: This series of compounds, structurally related to the potassium channel activator cromakalim, exhibits relaxant activity in guinea pig isolated tracheal spirals. Variations in substituents at the 6-position significantly influence their potency. []
Relevance: These compounds, while sharing the 3,4-dihydro-2H-1-benzopyran core with 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, differ in their substitution patterns. Notably, the 4-amido group and the presence of a hydroxyl group at the 3-position in some analogues distinguish them from the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of PD128907, a selective dopamine D3 receptor agonist. []
Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran scaffold with the target compound, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. Both compounds possess an amino group at the 3-position. []
Compound Description: This class of compounds, specifically those with a (1,6-dihydro-6-oxopyridazin-3-yl)amino group at position 4 and two methoxymethyl groups at position 2, exhibit selective coronary vasodilatory activity. They function as potassium channel openers and show promise in treating cardiovascular diseases. []
Relevance: These compounds are structurally related to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide through their common 3,4-dihydro-2H-1-benzopyran core. The presence of a hydroxyl group at the 3-position and the specific substitution patterns at positions 2 and 4 differentiate them from the target compound. []
Compound Description: This group of compounds demonstrates potent and long-acting serotonin-3 (5HT3) receptor antagonistic activities. Modifications at the 2-position and the nature of the basic moiety significantly influence their potency and duration of action. []
Relevance: While structurally distinct, these benzoxazine derivatives are related to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide due to their shared focus on the carboxamide functionality and its potential in modulating receptor activity. []
10. (2S)-acetic acid []
Compound Description: This compound is an allosteric HIV-1 integrase inhibitor (ALLINI) designed using a scaffold hopping approach based on the isoquinoline ring system. It binds to a specific pocket in the integrase dimer, promoting the formation of higher-order multimers and inhibiting viral replication. []
Relevance: This compound incorporates the 3,4-dihydro-2H-1-benzopyran moiety within its structure, linking it to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. Despite the structural differences, the presence of this common scaffold highlights its versatility in medicinal chemistry. []
11. 4-Cyclopropyl-3,4-dihydro-2H-1,2,4-pyridothiadiazine dioxides and diversely chloro-substituted 4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides []
Compound Description: These classes of compounds act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. They have been investigated for their potential cognitive-enhancing effects. []
Relevance: While structurally distinct from 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, these compounds showcase the exploration of different heterocyclic scaffolds, highlighting the diversity of chemical structures that can be investigated for specific biological activities. []
Compound Description: This series of compounds, particularly compound 2b, shows high affinity for 5-HT1A and 5-HT7 receptors, suggesting potential applications in treating anxiety and other CNS disorders. []
Relevance: This group of compounds directly relates to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, sharing the same core structure. The key difference is the presence of various substituents at the 5-position in the related compounds, while the target compound has a carboxamide group at the 3-position. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of nipradilol, a β-adrenoreceptor blocking agent with applications in treating cardiovascular diseases. [, ]
Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran structure with 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. The presence of a hydroxyl group at the 3-position and a methoxy group at the 8-position differentiates it from the target compound. [, ]
Compound Description: Cromacalim is a potassium channel opener known for its vasodilatory and antihypertensive effects. []
Relevance: This compound shares the 3,4-dihydro-2H-1-benzopyran core with 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide. Key differences include the substitution patterns, with cromacalim featuring a cyano group at the 6-position, a pyrrolidinyl group at the 4-position, and a hydroxyl group at the 3-position, unlike the target compound. []
15. N - [(1- n -butyl-4-piperidinyl) methyl] -3,4-dihydro-2H-[1, 3] oxazino [3,2-a] indole-10-carboxamide (SB 207266 or Piboserod) [, , ]
Compound Description: Piboserod is a 5-HT4 receptor agonist under investigation for the treatment of irritable bowel syndrome (IBS). [, , ]
Relevance: While this compound does not share the core 3,4-dihydro-2H-1-benzopyran structure, it is considered related to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide due to its application in treating IBS and its focus on modulating serotonergic activity. [, , ]
Compound Description: K-351 is a compound with combined β-adrenoceptor blocking and vasoactive properties. It demonstrates antihypertensive effects without inducing reflex tachycardia in animal models. [, ]
Compound Description: This class of compounds serves as valuable synthetic intermediates in the preparation of peripherally-selective dopamine-β-hydroxylase inhibitors. The fluorine substitution pattern influences their selectivity and potency. []
Relevance: This group directly relates to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, sharing the core structure and the 3-amino group. The key difference lies in the presence of fluorine substituents on the aromatic ring in the related compounds, while the target compound may or may not possess fluorine substituents. []
Compound Description: These compounds result from the Michael condensation of 2-methylsulfinylmethyl-1,3-dicarbonyl compounds or 2-methylene-1,3-dicarbonyl compounds with 4-hydroxycoumarin followed by treatment with methanolic hydrogen chloride. They represent a specific class of fused heterocycles with potential biological activities. []
Relevance: While structurally distinct from 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, these compounds highlight the use of chemical reactions and modifications to generate diverse heterocyclic systems with potential medicinal applications. []
Compound Description: This class of compounds is synthesized through a two-step process involving the condensation of a substituted phenol with phosphorus oxychloride followed by reaction with an amino acid alkyl ester. These compounds exhibit notable antibacterial and antifungal activities. []
Relevance: While structurally different from 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide, these benzoxazaphosphinine derivatives emphasize the exploration of novel heterocyclic systems containing phosphorus for potential therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.